Cas no 940208-18-4 ((E)-4-{3-(Diethylamino)carbonylanilino}-4-oxo-2-butenoicacid)

(E)-4-{3-(Diethylamino)carbonylanilino}-4-oxo-2-butenoic acid is a specialized organic compound featuring a conjugated butenoic acid backbone with a diethylamino carbonyl-substituted anilino group. Its structure suggests potential utility as an intermediate in synthetic organic chemistry, particularly in the development of bioactive molecules or functional materials. The presence of both amide and carboxylic acid moieties enhances its reactivity, enabling selective modifications for applications in pharmaceutical or agrochemical research. The diethylamino group may contribute to solubility in organic solvents, facilitating purification and further derivatization. This compound’s well-defined functional groups make it a candidate for studies in molecular recognition or as a building block for more complex architectures.
(E)-4-{3-(Diethylamino)carbonylanilino}-4-oxo-2-butenoicacid structure
940208-18-4 structure
Product Name:(E)-4-{3-(Diethylamino)carbonylanilino}-4-oxo-2-butenoicacid
CAS No:940208-18-4
MF:C15H18N2O4
MW:290.314424037933
CID:1067175
PubChem ID:17194493
Update Time:2025-10-27

(E)-4-{3-(Diethylamino)carbonylanilino}-4-oxo-2-butenoicacid Chemical and Physical Properties

Names and Identifiers

    • (E)-4-{3-[(Diethylamino)carbonyl]anilino}-4-oxo-2-butenoic acid
    • (2E)-3-{[3-(diethylcarbamoyl)phenyl]carbamoyl}prop-2-enoic acid
    • (E)-4-[3-(diethylcarbamoyl)anilino]-4-oxobut-2-enoic acid
    • 4-(3-((diethylamino)carbonyl)anilino)-4-oxo-2-butenoic acid
    • AKOS000319797
    • 4-((3-(Diethylcarbamoyl)phenyl)amino)-4-oxobut-2-enoic acid
    • 940208-18-4
    • (2E)-4-({3-[(diethylamino)carbonyl]phenyl}amino)-4-oxobut-2-enoic acid
    • STL067728
    • (2E)-4-{[3-(diethylcarbamoyl)phenyl]amino}-4-oxobut-2-enoic acid
    • (E)-4-{3-(Diethylamino)carbonylanilino}-4-oxo-2-butenoicacid
    • MDL: MFCD09434624
    • Inchi: 1S/C15H18N2O4/c1-3-17(4-2)15(21)11-6-5-7-12(10-11)16-13(18)8-9-14(19)20/h5-10H,3-4H2,1-2H3,(H,16,18)(H,19,20)/b9-8+
    • InChI Key: HVLVQGBGTPINPN-CMDGGOBGSA-N
    • SMILES: O=C(C1C=CC=C(C=1)NC(/C=C/C(=O)O)=O)N(CC)CC

Computed Properties

  • Exact Mass: 290.12665706g/mol
  • Monoisotopic Mass: 290.12665706g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 8
  • Complexity: 416
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 86.7Ų

(E)-4-{3-(Diethylamino)carbonylanilino}-4-oxo-2-butenoicacid Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

(E)-4-{3-(Diethylamino)carbonylanilino}-4-oxo-2-butenoicacid Pricemore >>

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Additional information on (E)-4-{3-(Diethylamino)carbonylanilino}-4-oxo-2-butenoicacid

Introduction to (E)-4-{3-(Diethylamino)carbonylanilino}-4-oxo-2-butenoic Acid (CAS No. 940208-18-4)

(E)-4-{3-(Diethylamino)carbonylanilino}-4-oxo-2-butenoic acid, with the CAS number 940208-18-4, is a significant compound in the field of chemical and pharmaceutical research. This molecule has garnered attention due to its unique structural properties and potential applications in drug development and synthetic chemistry. The compound features a conjugated system with an anilino group and a β-keto acid moiety, which makes it a versatile intermediate for various synthetic transformations.

The structural motif of (E)-4-{3-(Diethylamino)carbonylanilino}-4-oxo-2-butenoic acid includes a central double bond flanked by electron-withdrawing and electron-donating groups, which influences its reactivity and spectral properties. The presence of the diethylamino group enhances the nucleophilicity of the molecule, making it a valuable building block for constructing more complex scaffolds. This feature has been exploited in recent synthetic strategies to develop novel heterocyclic compounds.

Recent research has highlighted the utility of this compound in the synthesis of bioactive molecules. For instance, studies have demonstrated its role as a precursor in the preparation of nonsteroidal anti-inflammatory drug (NSAID) analogs. The conjugated system and the acidic functionality of (E)-4-{3-(Diethylamino)carbonylanilino}-4-oxo-2-butenoic acid allow for facile modifications at multiple positions, enabling the exploration of diverse pharmacophores.

In addition to its pharmaceutical applications, this compound has shown promise in materials science. The electronic properties of the conjugated system make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The ability to tune the energy levels of the molecule through structural modifications offers a pathway to optimize device performance.

The synthesis of (E)-4-{3-(Diethylamino)carbonylanilino}-4-oxo-2-butenoic acid typically involves multi-step reactions starting from readily available aromatic precursors. A common synthetic route includes condensation reactions followed by functional group interconversions to introduce the necessary substituents. Advances in catalytic methods have further streamlined these processes, improving yield and reducing reaction times.

The spectroscopic characterization of this compound provides valuable insights into its structure and reactivity. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is commonly employed to confirm the connectivity of atoms and the presence of functional groups. Mass spectrometry (MS) offers high-resolution data that aids in determining molecular weight and fragmentation patterns, which are crucial for structural elucidation.

In vitro studies have begun to explore the biological activity of derivatives of (E)-4-{3-(Diethylamino)carbonylanilino}-4-oxo-2-butenoic acid. Initial findings suggest that certain analogs exhibit inhibitory effects on enzymes involved in inflammatory pathways. These results are promising for developing new therapeutic agents that target similar mechanisms but with improved selectivity and reduced side effects.

The role of computational chemistry in understanding the behavior of this compound cannot be overstated. Molecular modeling techniques allow researchers to predict interactions between (E)-4-{3-(Diethylamino)carbonylanilino}-4-oxo-2-butenoic acid and biological targets, providing a rational basis for designing more effective derivatives. Quantum mechanical calculations help in understanding electronic structure and reactivity trends, which are essential for guiding synthetic efforts.

The environmental impact of synthesizing and using this compound is also a consideration. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. Solvent-free reactions and catalytic methods are being explored as alternatives to traditional approaches, aligning with broader sustainability goals in chemical manufacturing.

The future prospects for (E)-4-{3-(Diethylamino)carbonylanilino}-4-oxo-2-butenoic acid are bright, with ongoing research uncovering new applications and refining synthetic methodologies. As our understanding of its properties grows, so does its potential to contribute to advancements in medicine and materials science. Collaborative efforts between academia and industry will be key to translating these findings into practical solutions that benefit society.

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